molecular formula C18H17ClN4O3 B11328016 3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

Cat. No.: B11328016
M. Wt: 372.8 g/mol
InChI Key: QXAQYXZCAYAQAA-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl group linked to a chlorinated dimethylphenoxy propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an appropriate amine with triethyl orthoformate and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in DMSO . The phenyl group is then introduced through a substitution reaction, followed by the attachment of the chlorinated dimethylphenoxy propanoate moiety via esterification or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The phenyl and chlorinated dimethylphenoxy groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction could produce amine or hydroxyl derivatives.

Scientific Research Applications

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE is unique due to its combination of a tetrazole ring and a chlorinated dimethylphenoxy propanoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3,5-dimethylphenoxy)propanoate

InChI

InChI=1S/C18H17ClN4O3/c1-11-7-16(8-12(2)17(11)19)25-13(3)18(24)26-15-6-4-5-14(9-15)23-10-20-21-22-23/h4-10,13H,1-3H3

InChI Key

QXAQYXZCAYAQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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